Isopropyl isocyanate

Description

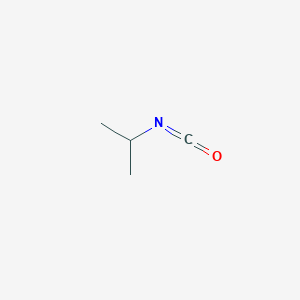

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLTVFIVJMCNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | ISOPROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061976 | |

| Record name | Propane, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ISOPROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1795-48-8 | |

| Record name | ISOPROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isopropyl isocyanate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The following sections detail both phosgene-based and phosgene-free methodologies, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Phosgene (B1210022) and Phosgene-Equivalent Methods

The reaction of primary amines with phosgene or its safer, solid equivalent, bis(trichloromethyl) carbonate (triphosgene), remains a prevalent method for the industrial and laboratory-scale synthesis of isocyanates.

Synthesis from Isopropylamine (B41738) and Bis(trichloromethyl) Carbonate (Triphosgene)

This common and scalable method involves the direct reaction of isopropylamine with bis(trichloromethyl) carbonate. The reaction can be optimized by varying the solvent, temperature, and molar ratios of the reactants. Several protocols have been documented, providing a range of yields and purities.

Experimental Protocols:

-

Protocol 1: In a 500 mL four-necked flask equipped with a mechanical stirrer, constant pressure dropping funnel, reflux condenser, and thermometer, 1 mole of isopropylamine is dissolved in 200 mL of tetrahydrofuran (B95107) (THF). While stirring vigorously at room temperature, a solution of bis(trichloromethyl) carbonate in 100 mL of THF is added dropwise. The molar ratio of isopropylamine to bis(trichloromethyl) carbonate to the catalyst N-methylpyrrole is 1:0.35:0.1. The mixture is then heated to reflux and stirred at 60-68°C for 3 hours. After the reaction is complete, nitrogen gas is used to remove hydrogen chloride gas. The THF is recovered by vacuum distillation to yield the product.[1][2]

-

Protocol 2: Following a similar setup, 1 mole of isopropylamine is dissolved in 180 mL of toluene (B28343). A solution of bis(trichloromethyl) carbonate in 120 mL of toluene is added dropwise at room temperature with vigorous stirring. The molar ratio of isopropylamine to bis(trichloromethyl) carbonate to N-methylpyrrole is 1:0.45:0.1. The reaction mixture is heated to reflux and stirred at 70-75°C for 4 hours. Post-reaction, hydrogen chloride gas is removed with nitrogen, and the product is isolated by vacuum distillation.[1][2]

-

Protocol 3: In this variation, 1 mole of isopropylamine is dissolved in 180 mL of dichlorobenzene. A solution of bis(trichloromethyl) carbonate in 120 mL of dichlorobenzene is slowly added at room temperature. The molar ratio of isopropylamine to bis(trichloromethyl) carbonate is 1:1.5, with N-methylpyrrole as the catalyst in a 1:0.1 ratio with the amine. The mixture is heated to reflux and stirred at 70-80°C for 3 hours. After completion, the by-product hydrogen chloride is removed with a stream of nitrogen, and the this compound is purified by vacuum distillation.[1][3]

Quantitative Data Summary:

| Protocol | Molar Ratio (Amine:Triphosgene:Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1:0.35:0.1 | Tetrahydrofuran | 60-68 | 3 | 50.3 | 99.6 |

| 2 | 1:0.45:0.1 | Toluene | 70-75 | 4 | 53 | 99.5 |

| 3 | 1:1.5:0.1 | Dichlorobenzene | 70-80 | 3 | 55 | 99.8 |

Diagram of the Synthesis Pathway:

Caption: Synthesis of this compound from Isopropylamine and Triphosgene.

Thermal Decomposition of N-isopropylcarbamoyl chloride

This method provides a high-yield pathway to this compound through the thermal decomposition of N-isopropylcarbamoyl chloride, which itself can be synthesized from isopropylamine and phosgene.

Experimental Protocol:

In a 1000 mL four-necked flask equipped with a mechanical stirrer, constant pressure dropping funnel, reflux condenser, and thermometer, 200 g of N-isopropylcarbamoyl chloride, 5 g of triethylamine (B128534) (catalyst), and 700 g of 1,2-dichloroethane (B1671644) (solvent) are charged. The mixture is stirred under reflux for 10 hours. After the reaction is complete, the product, this compound, is isolated by distillation. This method has been reported to yield 132.5 g of this compound (94.64% yield) with a purity of over 99% (GC).[4][5]

Quantitative Data Summary:

| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| N-isopropylcarbamoyl chloride | Triethylamine | 1,2-dichloroethane | Reflux | 10 | 94.64 | >99 |

Diagram of the Synthesis Pathway:

Caption: Synthesis via Thermal Decomposition of N-isopropylcarbamoyl chloride.

Phosgene-Free Synthesis Pathways

Growing concerns over the toxicity of phosgene have spurred the development of alternative, safer synthesis routes to isocyanates. These methods often involve molecular rearrangements or the thermal decomposition of carbamates.

Curtius Rearrangement

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate.[6][7] This reaction is known for its versatility and tolerance of a wide range of functional groups.[6] The synthesis of this compound via this pathway would begin with isobutyric acid or its derivative, which is first converted to isobutyryl azide. Subsequent heating of the acyl azide induces the rearrangement to this compound with the loss of nitrogen gas.[7][8]

While the general mechanism is well-established, a specific, detailed experimental protocol for the synthesis of this compound using this method was not prominently available in the searched literature. However, a general procedure involves the reaction of a carboxylic acid with an azide-transfer agent like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide.[9]

Diagram of the General Curtius Rearrangement Pathway:

Caption: General Pathway for Curtius Rearrangement to this compound.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[10][11] For the synthesis of this compound, the starting material would be isobutyramide. The amide is treated with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate. This intermediate then rearranges to form this compound.[12][13]

Similar to the Curtius rearrangement, while the general pathway is well-understood, specific and detailed experimental protocols for the synthesis of this compound via the Hofmann rearrangement were not readily found in the surveyed literature.

Diagram of the General Hofmann Rearrangement Pathway:

Caption: General Pathway for Hofmann Rearrangement to this compound.

Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[2][14] To synthesize this compound using this method, the corresponding isobutyrohydroxamic acid would be the starting material. The hydroxamic acid is typically activated by conversion to an O-acyl, O-sulfonyl, or O-phosphoryl derivative, which then rearranges upon treatment with a base or heat to yield the isocyanate.[15][16]

Detailed experimental procedures specifically for the preparation of this compound through the Lossen rearrangement were not identified in the reviewed literature, though the general applicability of this reaction is well-documented.[17][18]

Diagram of the General Lossen Rearrangement Pathway:

Caption: General Pathway for Lossen Rearrangement to this compound.

Thermal Decomposition of Isopropyl Carbamate (B1207046)

A promising phosgene-free route is the thermal decomposition of carbamates. In a study focused on polyurethane recycling, isopropyl carbamate was synthesized and subjected to thermolysis. The reaction was carried out at 275°C for 10 minutes under reduced pressure (<15 mbar), yielding a mixture rich in the corresponding isocyanate. A yield of 35% was reported for the formation of the isocyanate from isopropyl carbamate.[19] This method is part of a broader effort to develop greener and safer isocyanate production processes.[20][21][22]

Quantitative Data Summary:

| Starting Material | Temperature (°C) | Time (min) | Pressure | Yield (%) |

| Isopropyl Carbamate | 275 | 10 | <15 mbar | 35 |

Diagram of the Synthesis Pathway:

Caption: Synthesis via Thermal Decomposition of Isopropyl Carbamate.

References

- 1. CN1475479A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107162934A - The synthetic method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. What Is Lossen Rearrangement? [unacademy.com]

- 17. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Obtaining Isocyanates Through Thermal Decomposition of Carbamates | International Journal of Scientific Trends [scientifictrends.org]

Isopropyl Isocyanate: A Comprehensive Technical Guide for Researchers

For immediate release: This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of isopropyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document offers a consolidated resource of key data, experimental protocols, and safety information to support ongoing research and development efforts.

Core Physicochemical Properties

This compound ((CH₃)₂CHNCO) is a highly reactive, colorless to light yellow liquid with a pungent odor.[1][2][3] It is a crucial building block in organic synthesis, particularly in the pharmaceutical and polymer industries.[4][5] Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles.[4]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [6] |

| Molecular Weight | 85.10 g/mol | |

| CAS Number | 1795-48-8 | [7] |

| EC Number | 217-276-5 | |

| Boiling Point | 74-75 °C | [1][7] |

| Melting Point | < -75 °C | [1][7] |

| Density | 0.866 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.382 | [1][7] |

| Vapor Pressure | 100 mmHg at 25 °C | [1] |

| Flash Point | -3 °C (-9.5 °C also reported) | [1] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and ethyl acetate.[1][2][3][7] |

| Identifier | Value | Reference |

| IUPAC Name | 2-isocyanatopropane | [2][4] |

| InChI | 1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | [6] |

| InChI Key | GSLTVFIVJMCNBH-UHFFFAOYSA-N | |

| SMILES | CC(C)N=C=O | [6] |

Reactivity and Applications

The primary value of this compound in organic synthesis lies in its role as a versatile electrophile for introducing the isopropylcarbamoyl moiety.[4] The electrophilic carbon atom in the isocyanate group (-N=C=O) is susceptible to nucleophilic attack, leading to the formation of various important chemical linkages.[4]

General Reaction Pathway

The following diagram illustrates the general reaction of this compound with common nucleophiles.

Caption: General reaction pathways of this compound with nucleophiles.

This reactivity is fundamental to its application in several areas:

-

Pharmaceuticals: this compound is a critical intermediate for constructing molecular scaffolds for active pharmaceutical ingredients (APIs).[4] It is used in the synthesis of protease inhibitors and other small-molecule therapeutics.[4] For instance, it has been used as a reagent in the preparation of androgen receptor antagonists for prostate cancer treatment and in the synthesis of selective dual inhibitors of mTORC1 and mTORC2.[7]

-

Polymer Science: It serves as a precursor for creating polyurethane and polyurea-based materials with specific properties.[4][5]

-

Derivatization Reagent: It is also employed as a derivatization reagent for the stereoisomeric analysis of secondary alcohols.[8]

Experimental Protocols

Synthesis of this compound

Several methods for the laboratory-scale synthesis of this compound have been reported. A common approach involves the reaction of a primary amine with a phosgene (B1210022) equivalent, such as bis(trichloromethyl) carbonate (triphosgene), in an inert solvent.

Objective: To synthesize this compound from isopropylamine (B41738) and bis(trichloromethyl) carbonate.

Materials:

-

Isopropylamine

-

Bis(trichloromethyl) carbonate

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Nitrogen gas

-

500 mL four-necked flask

-

Mechanical stirrer

-

Constant pressure dropping funnel

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, constant pressure dropping funnel, reflux condenser, and thermometer, add 1 mole of isopropylamine and 200 mL of anhydrous tetrahydrofuran.[9]

-

Begin stirring the solution.[9]

-

Slowly add a solution of bis(trichloromethyl) carbonate (appropriate molar ratio, e.g., 0.45 moles) dissolved in 100-120 mL of tetrahydrofuran to the flask at room temperature under vigorous stirring.[9][10]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 60-75 °C) and maintain the reaction for 3-4 hours.[9][10]

-

Upon completion of the reaction, purge the system with nitrogen gas to remove any hydrogen chloride gas produced.[9][10]

-

Distill the remaining mixture to isolate the this compound product.[9]

The following diagram outlines the general workflow for the synthesis of this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | C4H7NO | CID 61277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | High Purity Reagent [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | TRC-I872050-100G | LGC Standards [lgcstandards.com]

- 7. This compound | 1795-48-8 [chemicalbook.com]

- 8. This compound = 98 1795-48-8 [sigmaaldrich.com]

- 9. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN1475479A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

Isopropyl isocyanate CAS number 1795-48-8 properties

An In-depth Technical Guide to Isopropyl Isocyanate (CAS 1795-48-8) for Researchers and Drug Development Professionals

Introduction

This compound (CAS number 1795-48-8) is a highly reactive organic compound widely utilized as a versatile intermediate in organic synthesis.[1] With the chemical formula C4H7NO, it is characterized by an isopropyl group attached to an isocyanate functional group (-N=C=O).[2] This structure makes the compound a potent electrophile, enabling the introduction of the isopropylcarbamoyl moiety into a wide range of molecules.[1] Its applications are particularly significant in the pharmaceutical and agrochemical industries, where it serves as a critical building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] For instance, it is a key reagent in the preparation of androgen receptor antagonists for prostate cancer treatment and in the synthesis of selective dual inhibitors of the mammalian target of rapamycin (B549165) (mTORC1 and mTORC2).[3][4] Due to its high reactivity and toxicity, stringent safety protocols are mandatory when handling this compound.[5][6]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2][7][8] It is highly flammable and reacts violently with water.[9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1795-48-8 | [2][5][9] |

| Molecular Formula | C4H7NO | [2][7][9] |

| Molecular Weight | 85.10 - 85.11 g/mol | [2][7][9] |

| Appearance | Colorless to pale yellow liquid/oil | [2][7][8][11] |

| Odor | Pungent, unpleasant | [2][6][7][8] |

| Boiling Point | 74 - 76.6 °C | [5][7][9][12] |

| Melting Point | < -75 °C | [7][13] |

| Density | 0.866 - 0.88 g/mL at 20-25 °C | [7][8][12] |

| Refractive Index | n20/D 1.382 | [7][13] |

| Flash Point | -2.78 °C (27 °F) | [7][8] |

| Vapor Pressure | 100 mmHg at 25 °C | [8][12][13] |

| Water Solubility | Insoluble; reacts violently | [2][6][7][12][14] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate) | [2][7] |

Table 2: Spectroscopic Data References for this compound

| Technique | Description | Source(s) |

| ¹H NMR | 90 MHz in CDCl3 | [13] |

| ¹³C NMR | In CDCl3 | [13] |

| IR | Liquid Film | [13] |

| Mass Spectrometry | Available | [13] |

| Raman | 4880 A, 200 M, liquid | [13] |

Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O).[1] This makes it highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water.[1][14] These reactions are typically exothermic and can be vigorous.[14]

-

Reaction with Amines: Forms substituted ureas.

-

Reaction with Alcohols: Forms carbamates (urethanes). This reaction can be explosive in the absence of an inert solvent.[14]

-

Reaction with Water: Reacts violently to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[14]

Due to this high reactivity, it is an excellent reagent for introducing an N-isopropylcarbamoyl group into various molecular scaffolds.[1]

Caption: General reaction pathway of this compound with nucleophiles.

Applications in Drug Development and Research

This compound is a crucial building block in medicinal chemistry for synthesizing small-molecule therapeutics. The isopropyl group can enhance pharmacokinetic properties like metabolic stability and lipophilicity.[1]

Key applications include:

-

Cancer Therapeutics: It is used as a reagent in the synthesis of androgen receptor antagonists for treating prostate cancer.[2][3][4] It is also employed in creating selective dual inhibitors of mTORC1 and mTORC2, which are key proteins in cell growth pathways often dysregulated in cancer.[3][4]

-

Protease Inhibitors: The compound is a critical intermediate for constructing molecular scaffolds for various protease inhibitors.[1]

-

Derivatization Reagent: It is used as a derivatization reagent for the stereoisomeric analysis of secondary alcohols.[4]

Caption: Logical role of this compound in the drug development pipeline.

Experimental Protocols: Safety, Handling, and Storage

Working with this compound requires strict adherence to safety protocols due to its high toxicity, flammability, and reactivity.

Table 3: GHS Hazard Summary

| Code | Hazard Statement |

| H225 | Highly flammable liquid and vapor.[5] |

| H330 | Fatal if inhaled.[5] |

| H301 | Toxic if swallowed.[9] |

| H314 / H315 | Causes severe skin burns and irritation.[5][15] |

| H319 | Causes serious eye irritation.[5] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] |

| H335 | May cause respiratory irritation.[5] |

Standard Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a research setting.[16]

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before starting any work.[16]

-

Ensure a certified chemical fume hood with a face velocity of 80-120 feet per minute is operational.[16]

-

Prepare and have readily accessible a decontamination solution (e.g., 5% sodium carbonate, 5% liquid detergent, 90% water).

-

-

Personal Protective Equipment (PPE):

-

Respiratory: Use a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) for any operations outside of a fume hood or for spills.[16] For work inside a fume hood, a full-facepiece air-purifying respirator with organic vapor cartridges is recommended.[16]

-

Hand: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[16]

-

Body: Wear a lab coat or chemical-resistant disposable coveralls.[16][17]

-

-

Handling:

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with the isocyanate.[16]

-

Dispose of all contaminated waste in a designated, labeled, and sealed container according to institutional guidelines for hazardous waste.[16]

-

Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[16]

-

Caption: Standard workflow for the safe handling of this compound.

Spill Management Protocol

Immediate and appropriate action is crucial in the event of a spill.[16]

-

Immediate Actions: Evacuate and isolate the spill area.[14][16] Alert personnel and contact emergency services if the spill is large.[16]

-

Cleanup (Minor Spills by Trained Personnel Only):

-

Don the appropriate PPE, including respiratory protection.[16]

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully apply a decontamination solution to the absorbed material, working from the outside in.[16]

-

Collect the material using non-sparking tools and place it in a labeled, open container. Do not seal immediately, as CO2 may be generated.[14][16]

-

Wipe the spill area with the decontamination solution, then with water.[16]

-

Storage and Incompatibility

-

Storage: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[5][17] The recommended storage temperature is 2-8°C.[5][7] Containers should be tightly closed, and the material is often stored under an inert atmosphere as it is moisture-sensitive.[5][10][17]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, acids, bases, alcohols, and amines.[5][10][14]

References

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. CAS 1795-48-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Cas Landing [thermofisher.com]

- 4. This compound CAS 1795-48-8 for Organic Synthesis - 2-Isocyanatopropane and Isopropylisocyanat [megawidechem.en.made-in-china.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C4H7NO | CID 61277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1795-48-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound 98% Purity CAS 1795-48-8 Organic Synthesis [tdimdipolyurethane.com]

- 12. This compound | 1795-48-8 [chemnet.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. This compound | 1795-48-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 16. benchchem.com [benchchem.com]

- 17. nj.gov [nj.gov]

Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl isocyanate is a reactive chemical intermediate of significant interest in organic synthesis, polymer chemistry, and drug development due to the versatile reactivity of its isocyanate functional group. This technical guide provides a comprehensive overview of the reactivity profile of this compound with a range of common nucleophiles, including amines, alcohols, thiols, and water. The document details the reaction mechanisms, kinetics, and thermodynamics of these transformations, supported by quantitative data where available. Detailed experimental protocols for key reactions and product characterization are provided to enable practical application in a laboratory setting. Furthermore, the biological implications of this compound's reactivity, particularly its interactions with biological nucleophiles, are discussed. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound ((CH₃)₂CHNCO) is an aliphatic isocyanate characterized by a highly electrophilic carbon atom within its cumulene (-N=C=O) functional group. This inherent reactivity makes it susceptible to nucleophilic attack, leading to the formation of stable covalent adducts. The general order of reactivity for common nucleophiles with isocyanates is typically:

Primary Amines > Secondary Amines > Alcohols ≈ Primary Thiols > Water

This reactivity profile is influenced by several factors, including the nucleophilicity and steric hindrance of the attacking species, the solvent polarity, and the presence of catalysts. Understanding these factors is crucial for controlling reaction outcomes and designing synthetic routes for a variety of applications, from the synthesis of small molecule therapeutics to the development of novel polymeric materials.

Reaction with Amines: Formation of Ureas

The reaction of this compound with primary and secondary amines is a rapid and highly exothermic process that yields substituted ureas. This reaction is fundamental to the synthesis of many pharmaceuticals and agrochemicals.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding the stable urea (B33335) linkage. The reaction with primary aliphatic amines is often so fast that it can be difficult to monitor without specialized equipment.[1]

Figure 1: Reaction of this compound with a Primary Amine.

Quantitative Data

While specific kinetic data for this compound is sparse in the literature, the reaction with primary aliphatic amines is known to be extremely rapid, often with second-order rate constants on the order of 10² to 10⁴ L mol⁻¹ s⁻¹ at room temperature. The reaction is generally faster with less sterically hindered amines.

Table 1: Illustrative Reactivity Data for Isocyanate-Amine Reactions (General)

| Isocyanate | Amine | Solvent | k (L mol⁻¹ s⁻¹) | Temperature (°C) |

| Phenyl Isocyanate | n-Butylamine | Toluene (B28343) | 2.5 | 25 |

| Phenyl Isocyanate | Di-n-butylamine | Toluene | 0.03 | 25 |

Note: Data for phenyl isocyanate is provided for illustrative purposes to show relative reactivity trends.

Experimental Protocol: Synthesis of N-isopropyl-N'-butylurea

-

Materials: this compound (1.0 eq), n-butylamine (1.0 eq), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve n-butylamine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the stirred amine solution via the addition funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure N-isopropyl-N'-butylurea.

-

-

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

FTIR (cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch, urea).

-

¹H NMR: Resonances corresponding to the isopropyl and butyl groups, as well as the N-H protons.

-

Reaction with Alcohols: Formation of Carbamates (Urethanes)

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is of immense industrial importance for the production of polyurethane polymers.

Reaction Mechanism

Similar to the reaction with amines, the alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol oxygen to the isocyanate nitrogen forms the carbamate (B1207046) linkage. This reaction is generally slower than the reaction with amines and often requires catalysis.

Figure 2: Reaction of this compound with an Alcohol.

Quantitative Data

The uncatalyzed reaction of isocyanates with alcohols is relatively slow. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance. Electron-withdrawing groups on the alcohol can decrease its nucleophilicity and slow the reaction.

Table 2: Illustrative Kinetic Data for Isocyanate-Alcohol Reactions

| Isocyanate | Alcohol | Catalyst | k (L mol⁻¹ s⁻¹) x 10⁴ | Temperature (°C) | Activation Energy (kJ/mol) |

| Phenyl Isocyanate | Ethanol | None | 2.5 | 25 | ~50 |

| Phenyl Isocyanate | 2-Propanol | None | 0.8 | 25 | ~58 |

| Phenyl Isocyanate | Ethanol | TEA | 150 | 25 | ~35 |

Note: Data for phenyl isocyanate is provided for illustrative purposes. TEA = Triethylamine (B128534).

Catalysis

The reaction between isocyanates and alcohols is commonly catalyzed by tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate). Tertiary amines are thought to form a complex with the alcohol, increasing its nucleophilicity. Organometallic catalysts can coordinate with both the isocyanate and the alcohol, facilitating the reaction.

Experimental Protocol: Synthesis of Isopropyl N-ethylcarbamate

-

Materials: this compound (1.0 eq), absolute ethanol (1.2 eq), triethylamine (0.1 eq), anhydrous toluene.

-

Procedure:

-

To a solution of absolute ethanol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add triethylamine.

-

Heat the solution to 60 °C.

-

Slowly add this compound to the heated solution.

-

Maintain the reaction at 60 °C for 4-6 hours, monitoring the reaction progress by FTIR by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with dilute HCl, then with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

-

-

Characterization:

-

Boiling Point: Determine the boiling point of the purified product.

-

FTIR (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate).

-

¹H NMR: Resonances for the isopropyl and ethyl groups, and the N-H proton.

-

Reaction with Thiols: Formation of Thiocarbamates

The reaction of this compound with thiols yields thiocarbamates. This reaction is generally slower than the reaction with either amines or alcohols and almost always requires a catalyst.

Reaction Mechanism

The mechanism is analogous to that with alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon, followed by proton transfer. The lower reactivity of thiols compared to alcohols in uncatalyzed reactions is due to the lower basicity of the sulfur atom.

Figure 3: Reaction of this compound with a Thiol.

Catalysis

Strong bases such as tertiary amines are effective catalysts for the thiol-isocyanate reaction. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then rapidly attacks the isocyanate.

Experimental Protocol: Synthesis of S-butyl N-isopropylthiocarbamate

-

Materials: this compound (1.0 eq), 1-butanethiol (B90362) (1.0 eq), triethylamine (1.1 eq), anhydrous acetonitrile.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-butanethiol and triethylamine in anhydrous acetonitrile.

-

Stir the solution at room temperature.

-

Slowly add this compound to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or FTIR.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica (B1680970) gel.

-

-

Characterization:

-

FTIR (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, thiocarbamate).

-

¹H NMR: Resonances for the isopropyl and butyl groups, and the N-H proton.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Reaction with Water: Hydrolysis

This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a disubstituted urea.

Reaction Pathway

Figure 4: Hydrolysis Pathway of this compound.

Hydrolysis Kinetics

The rate of hydrolysis is dependent on pH. The reaction is generally slow at neutral pH but is catalyzed by both acid and base. The hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates.[2]

Reactivity with Biological Nucleophiles and Toxicological Implications

The high reactivity of this compound with nucleophiles is the basis for its toxicity. In biological systems, it can react with nucleophilic functional groups present in biomolecules, such as the amine groups of lysine (B10760008) residues and the N-terminal amino acids of proteins, as well as the thiol group of cysteine residues.[3][4]

This covalent modification of proteins can lead to a variety of adverse health effects, including:

-

Enzyme Inhibition: Reaction with amino acid residues in the active site of an enzyme can lead to its inactivation.[5]

-

Immunological Response: The formation of isocyanate-protein adducts can be recognized by the immune system as foreign, leading to sensitization and allergic reactions, such as occupational asthma.[6]

-

Cellular Damage: Widespread, non-specific reaction with cellular proteins can disrupt normal cellular function.

Figure 5: Toxicological Pathway of this compound.

Conclusion

This compound exhibits a well-defined reactivity profile with nucleophiles, governed by the principles of nucleophilicity, steric hindrance, and catalysis. The rapid and selective reactions with amines, and the catalyzed reactions with alcohols and thiols, make it a valuable reagent in organic synthesis. However, this same reactivity is responsible for its toxicity, necessitating careful handling and control of exposure. This guide provides a foundational understanding of the chemistry of this compound, which is essential for its safe and effective use in research and development.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. This compound | High Purity Reagent [benchchem.com]

- 5. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Isopropyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl isocyanate ((CH₃)₂CHNCO) is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic routes, and understanding its interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon established principles of chemical bonding and spectroscopic data from related molecules. Due to a lack of specific published experimental or computational studies on the precise structural parameters of this compound, this guide presents expected values and characteristics based on data from similar alkyl isocyanates and general principles of molecular structure.

Molecular Structure and Conformation

The this compound molecule consists of an isopropyl group attached to an isocyanate functional group. The geometry of the molecule is characterized by the spatial arrangement of these two components.

1.1. The Isocyanate Functional Group (-N=C=O)

The isocyanate group is known for its quasilinear structure. The N=C=O chain of atoms tends to be nearly linear, although slight bending can occur depending on the nature of the substituent. The bonding in this group involves a delocalized π-electron system across the nitrogen, carbon, and oxygen atoms. This delocalization contributes to the rigidity and planarity of the C−N=C=O unit. For comparison, in phenyl isocyanate, the N=C=O angle is approximately 173.1°. A similar near-linear arrangement is expected for this compound.

1.2. The Isopropyl Group ((CH₃)₂CH-)

The isopropyl group features a central carbon atom bonded to a hydrogen atom and two methyl groups. The geometry around this central carbon is approximately tetrahedral. The C-C-C and H-C-C bond angles will be close to the ideal tetrahedral angle of 109.5°, with minor deviations due to steric interactions between the methyl groups and the isocyanate moiety.

1.3. Conformational Analysis

Rotation is possible around the single bond connecting the isopropyl group's central carbon and the nitrogen of the isocyanate group (the Cα-N bond). This rotation leads to different spatial arrangements, or conformations, of the molecule. The relative energies of these conformers are influenced by steric hindrance between the methyl groups and the isocyanate group. While specific experimental data on the conformational preferences of this compound are not available, computational studies on similar alkyl isocyanates can provide insights into the likely stable conformations.

Bonding Characteristics

The bonding in this compound can be described using valence bond theory and molecular orbital theory, which explain the distribution of electrons and the nature of the chemical bonds.

2.1. Sigma (σ) and Pi (π) Bonds

The molecular framework is established by a series of sigma (σ) bonds, which are formed by the direct overlap of atomic orbitals. These include the C-H, C-C, C-N, N=C, and C=O bonds. The isocyanate group also features two pi (π) bonds, one between the nitrogen and carbon atoms and another between the carbon and oxygen atoms. These π bonds are formed by the sideways overlap of p-orbitals and are responsible for the double-bond character of these linkages.

2.2. Hybridization

-

Isopropyl Group: The central carbon atom of the isopropyl group is sp³ hybridized, consistent with its tetrahedral geometry. The carbon atoms of the two methyl groups are also sp³ hybridized.

-

Isocyanate Group: The nitrogen atom is approximately sp² hybridized, allowing for the formation of one σ bond and participation in the π system. The central carbon atom of the isocyanate group is sp hybridized, forming two σ bonds (to N and O) and two π bonds. The oxygen atom is also considered to be sp hybridized.

2.3. Bond Properties: Lengths and Angles

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C-H (methyl) | ~1.09 |

| C-C | ~1.53 | |

| Cα-N | ~1.44 | |

| N=C | ~1.21 | |

| C=O | ~1.17 | |

| Bond Angles (°) | C-C-C | ~111 |

| H-C-H (methyl) | ~109.5 | |

| Cα-N=C | ~140 | |

| N=C=O | ~175-180 |

Note: These are estimated values and should be confirmed by experimental or computational studies for precise figures.

Experimental and Computational Determination of Molecular Structure

The precise determination of the molecular structure of a gas-phase molecule like this compound is typically achieved through a combination of experimental techniques and computational chemistry.

3.1. Experimental Protocols

-

Microwave Spectroscopy: This high-resolution technique is used to measure the rotational transitions of molecules in the gas phase. From the rotational spectrum, highly accurate rotational constants can be determined. These constants are inversely related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational spectra of different isotopologues of the molecule, a detailed and precise molecular structure can be derived. The experimental workflow for microwave spectroscopy is outlined below.

Caption: Experimental workflow for microwave spectroscopy.

-

Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern provides information about the internuclear distances within the molecule. By analyzing this pattern, bond lengths, bond angles, and conformational information can be obtained.

3.2. Computational Chemistry

-

Ab Initio Calculations: These are quantum chemistry methods that are based on first principles and do not require empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate the optimized geometry, rotational constants, and vibrational frequencies of this compound. The accuracy of these calculations depends on the level of theory and the basis set used. The general workflow for a computational structural determination is as follows.

Caption: Workflow for computational structure determination.

Conclusion

The molecular structure of this compound is defined by the interplay between the tetrahedral geometry of the isopropyl group and the nearly linear, planar isocyanate functional group. While specific experimental data for this molecule is not currently available in the public domain, a robust understanding of its structure and bonding can be achieved through analogy with related compounds and the application of modern computational chemistry methods. Further experimental studies, particularly using microwave spectroscopy and gas-phase electron diffraction, are warranted to provide precise quantitative data on its structural parameters, which would be invaluable for the fields of synthetic chemistry and drug development.

Spectroscopic Data of Isopropyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isopropyl isocyanate, a crucial reagent and intermediate in synthetic chemistry. The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is distinguished by a prominent absorption band characteristic of the isocyanate group (-N=C=O).

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2275 - 2250 | Strong, Sharp | Asymmetric stretching of the isocyanate (-N=C=O) group |

| ~2970 | Medium | C-H stretching (sp³ hybridized carbons) |

| ~1465 | Medium | C-H bending (methyl and methine groups) |

| ~1380 | Medium | C-H bending (isopropyl group) |

The most diagnostic peak in the IR spectrum of this compound is the intense and sharp absorption band observed in the region of 2275-2250 cm⁻¹.[1][2] This band is due to the asymmetric stretching vibration of the cumulenic N=C=O system and is a hallmark of isocyanate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum of this compound is relatively simple and highly informative, showing two distinct signals corresponding to the two types of protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~3.72 | Septet | 1H | -CH- | ~6.6 |

| ~1.29 | Doublet | 6H | -CH₃ | ~6.6 |

The methine proton (-CH-) appears as a septet downfield due to the deshielding effect of the adjacent nitrogen atom. It is coupled to the six equivalent methyl protons, resulting in a seven-line pattern. The six methyl protons (-CH₃) appear as a doublet upfield, coupled to the single methine proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon-13 NMR spectrum of this compound displays three signals, corresponding to the three distinct carbon environments.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~125 | -N=C=O |

| ~48 | -CH- |

| ~23 | -CH₃ |

The isocyanate carbon (-N=C=O) is the most deshielded, appearing in the 120-130 ppm range, a characteristic chemical shift for this functional group.[3] The methine carbon (-CH-) is found further downfield than the methyl carbons due to its attachment to the electronegative nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 85 | ~11 | [M]⁺ (Molecular Ion) |

| 70 | 100 | [M - CH₃]⁺ (Base Peak) |

| 42 | ~30 | [C₃H₆]⁺ or [C₂H₄N]⁺ |

| 41 | ~9 | [C₃H₅]⁺ |

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 85, which corresponds to its molecular weight. The base peak, which is the most intense peak in the spectrum, is observed at m/z 70. This peak arises from the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable secondary carbocation.

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique.

-

Sample Preparation : A single drop of this compound is placed between two polished salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first. The sample spectrum is then acquired over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation : Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Data Acquisition : A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column. The eluted this compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Isopropyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of isopropyl isocyanate, a crucial reactive intermediate in organic synthesis and medicinal chemistry. Understanding its thermal stability and decomposition pathways is paramount for safe handling, process optimization, and predicting potential degradation products in pharmaceutical development. This document summarizes key quantitative kinetic data, outlines detailed experimental protocols for studying its decomposition, and presents visual representations of the proposed reaction mechanisms and experimental workflows.

Core Concepts in the Thermal Decomposition of this compound

This compound ((CH₃)₂CHNCO) is a highly reactive molecule due to the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). Thermal decomposition involves the cleavage of covalent bonds upon heating, leading to the formation of various smaller, and often reactive, species. The specific products and reaction pathways are highly dependent on factors such as temperature, pressure, and the presence of other chemical species or catalysts.

In the absence of other reactants, the unimolecular decomposition of this compound is the primary focus. However, secondary reactions, such as dimerization and trimerization, can also occur, particularly at higher concentrations.

Quantitative Kinetic Data

The gas-phase thermal decomposition of this compound has been studied in a differential packed-bed reactor. The following table summarizes the reaction rate data obtained at various concentrations and temperatures. This data is essential for determining the reaction rate law parameters, including the reaction order, activation energy, and pre-exponential factor.

Table 1: Reaction Rate of this compound Thermal Decomposition

| Run | Concentration (mol/L) | Temperature (K) | Reaction Rate (mol/L·s) |

| 1 | 0.20 | 700 | 4.9 x 10⁻⁴ |

| 2 | 0.02 | 750 | 1.1 x 10⁻⁴ |

| 3 | 0.05 | 800 | 2.4 x 10⁻³ |

| 4 | 0.08 | 850 | 2.2 x 10⁻² |

| 5 | 0.10 | 900 | 1.18 x 10⁻¹ |

| 6 | 0.06 | 950 | 1.82 x 10⁻² |

Data sourced from multiple studies referencing experiments in a differential packed-bed reactor.

Proposed Thermal Decomposition Pathways

While a definitive, experimentally verified unimolecular decomposition mechanism for this compound is not extensively documented in the literature, plausible pathways can be proposed based on the principles of physical organic chemistry and studies of related alkyl isocyanates.

At elevated temperatures, the primary decomposition is likely to proceed through a pericyclic elimination reaction, specifically a retro-ene reaction. This pathway involves a six-membered transition state and results in the formation of propene and isocyanic acid.

Isocyanic acid is a relatively unstable molecule and can undergo further reactions, including decomposition or polymerization.

In addition to unimolecular decomposition, bimolecular reactions can occur, especially at higher concentrations of the isocyanate. These include dimerization to form a uretidione and trimerization to form an isocyanurate.

Experimental Protocols for Studying Thermal Decomposition

The study of gas-phase thermal decomposition of a volatile liquid like this compound requires a carefully designed experimental setup to control temperature, pressure, and reaction time, followed by robust analytical techniques to identify and quantify the decomposition products.

Experimental Apparatus

A common apparatus for such studies is a flow reactor system, which can be operated under various conditions. A shock tube can also be used for studying high-temperature kinetics.[1]

A generalized flow reactor setup would include:

-

Vaporization System: A means to introduce a controlled flow of this compound vapor into the reactor. This can be achieved by bubbling an inert carrier gas (e.g., nitrogen or argon) through the liquid isocyanate maintained at a constant temperature. The flow rate is controlled by mass flow controllers.

-

High-Temperature Reactor: A tube furnace or a similar heating element capable of maintaining a stable and uniform high temperature. The reactor itself is typically made of an inert material like quartz.

-

Quenching System: A mechanism to rapidly cool the gas stream exiting the reactor to halt the decomposition reactions. This can be a cold trap or a rapid expansion nozzle.

-

Product Collection/Analysis Interface: A system to collect the products for offline analysis or to directly interface with online analytical instruments.

Analytical Methodologies

The identification and quantification of the products of this compound decomposition require sensitive and specific analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile organic compounds. The gas stream from the reactor can be sampled and injected into a GC-MS system. The mass spectra of the separated components are then compared to spectral libraries for identification.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Online FTIR can be used to monitor the disappearance of the reactant and the appearance of products in real-time by identifying their characteristic vibrational frequencies. The strong absorption of the isocyanate group (~2270 cm⁻¹) is particularly useful for tracking the decomposition.

-

Derivatization followed by High-Performance Liquid Chromatography (HPLC): For quantitative analysis of any remaining this compound and potentially some of the products, the gas stream can be bubbled through a solution containing a derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine (B120316) or dibutylamine). The stable derivatives formed can then be analyzed by HPLC with UV or mass spectrometric detection.

Safety Considerations

This compound is a toxic and flammable substance.[2] Its thermal decomposition can produce other hazardous compounds. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The experimental setup should be designed to prevent leaks and to handle the potential for pressure buildup.

Conclusion

The thermal decomposition of this compound is a complex process that is critical to understand for its safe and effective use in research and industry. The provided quantitative data offers a starting point for kinetic modeling. The proposed decomposition pathways, centered around a retro-ene elimination to propene and isocyanic acid, provide a theoretical framework for understanding the primary decomposition products. The detailed experimental protocols and analytical methods described herein offer a guide for researchers to further investigate the thermal behavior of this important chemical intermediate. Future work should focus on experimental verification of the proposed unimolecular decomposition mechanism and a more detailed characterization of the secondary reaction products under various conditions.

References

Isopropyl Isocyanate: A Comprehensive Health and Safety Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopropyl isocyanate (CAS No. 1795-48-8) is a colorless, highly flammable liquid with a pungent odor.[1][2] It serves as a crucial reagent in organic synthesis, particularly in the preparation of various compounds, including androgen receptor antagonists for prostate cancer treatment.[3] However, its utility is matched by its significant health and safety hazards, necessitating a thorough understanding and strict adherence to safety protocols for professionals in research and drug development. This in-depth technical guide provides a comprehensive overview of the health and safety data for this compound, with a focus on quantitative data, detailed experimental methodologies, and clear visualizations of key safety information.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C4H7NO | [4] |

| Molecular Weight | 85.10 g/mol | [5] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Boiling Point | 74-75 °C (lit.) | [5][6] |

| Melting Point | < -75 °C | [6] |

| Flash Point | -3 °C (27 °F) - closed cup | [5][7] |

| Density | 0.866 g/mL at 25 °C (lit.) | [5][6] |

| Vapor Pressure | 100 mmHg at 25°C | [6] |

| Water Solubility | Insoluble, reacts violently with water | [1][8] |

| Refractive Index | n20/D 1.382 (lit.) | [5][6] |

Toxicological Data

This compound is classified as highly toxic. Exposure can lead to severe health effects. The following table presents the available quantitative toxicological data.

| Parameter | Value | Species | Exposure Route | Reference(s) |

| LD50 | 218 mg/kg | Rat | Oral | [8] |

| LC50 | 0.499 - 0.613 mg/L | Rat | Inhalation (4 hours) | [8] |

| LC50 (Aquatic) | ca. 9.5 mg/L | Brachydanio rerio (Zebrafish) | - | [8] |

Experimental Protocols

The toxicological and flammability data presented in this guide are determined through standardized experimental protocols. The following sections detail the general methodologies for the key experiments cited.

Acute Oral Toxicity (LD50)

The acute oral toxicity of this compound, expressed as an LD50 value, is typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[9]

General Procedure (based on OECD Guidelines):

-

Animal Selection: Healthy, young adult laboratory animals of a single sex (typically females) from a common strain (e.g., Wistar or Sprague-Dawley rats) are used.[10]

-

Housing and Fasting: Animals are housed in suitable cages with controlled environmental conditions (temperature, humidity, light cycle). Prior to dosing, animals are fasted (food, but not water, is withheld) overnight.[10]

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low to avoid significant discomfort to the animal.[10]

-

Observation Period: Animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.[10]

-

Data Analysis: The LD50 is calculated based on the number of mortalities at different dose levels using appropriate statistical methods. The goal is to determine the dose that is lethal to 50% of the test population.

Acute Inhalation Toxicity (LC50)

The acute inhalation toxicity (LC50) is determined following guidelines such as OECD Test Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).[11][12]

General Procedure (based on OECD Guidelines):

-

Animal Selection and Housing: Similar to oral toxicity studies, healthy young adult animals (commonly rats) are selected and housed under controlled conditions.

-

Exposure Method: Animals are exposed to the test substance in a dynamic inhalation chamber. The exposure can be whole-body or nose-only. Nose-only exposure is often preferred for aerosols and vapors to minimize ingestion and dermal exposure.[11]

-

Atmosphere Generation and Monitoring: A breathable atmosphere containing a known concentration of the test substance is generated and continuously monitored throughout the exposure period (typically 4 hours).[13]

-

Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity, mortality, and changes in body weight.

-

Data Analysis: The LC50, the concentration of the substance in air that is lethal to 50% of the test animals, is determined through statistical analysis of the mortality data at different exposure concentrations.

Flash Point Determination

The flash point of a flammable liquid like this compound is determined using standardized methods such as the Pensky-Martens closed-cup tester (ASTM D93) or the Cleveland open-cup tester (ASTM D92).[14][15] The closed-cup method is generally preferred for volatile substances as it provides a lower, more conservative (safer) value.[15]

General Procedure (Pensky-Martens Closed-Cup Method):

-

Sample Preparation: A specified volume of the liquid is placed in the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid for a brief period.

-

Flash Point Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a brief flash.

Health Hazard and First Aid Visualizations

To facilitate a quick and clear understanding of the hazards and emergency procedures associated with this compound, the following diagrams have been created using the DOT language.

Handling and Storage

Given its high flammability and toxicity, stringent safety measures are required for handling and storing this compound.

-

Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][16]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][16] Use non-sparking tools and explosion-proof equipment.[1]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16] Recommended storage temperature is 2-8°C.[16] The storage area should be designated for flammable liquids.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[1] this compound reacts violently with water.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when working with this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., butyl rubber, Viton) and clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and isocyanates should be used.[8][16] In some cases, a self-contained breathing apparatus (SCBA) may be necessary.

Spill and Emergency Procedures

In the event of a spill or leak, immediate and appropriate action is critical.

-

Evacuation: Evacuate all non-essential personnel from the area.[6]

-

Ignition Sources: Eliminate all sources of ignition.[6]

-

Containment: Absorb the spill with a non-combustible material such as vermiculite, dry sand, or earth.[6] DO NOT USE WATER. [6]

-

Disposal: Collect the absorbed material into a sealed container for disposal as hazardous waste.[6]

-

Ventilation: Ventilate the area thoroughly after cleanup.[6]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11] DO NOT USE WATER. [6] Water may be used to cool fire-exposed containers.[6]

-

Hazardous Combustion Products: Fires involving this compound can produce poisonous gases, including nitrogen oxides and hydrogen cyanide.[6]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

This compound is a valuable chemical intermediate with significant hazards. A thorough understanding of its properties, toxicity, and safe handling procedures is paramount for the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential health and safety information to mitigate the risks associated with its use. Strict adherence to the outlined safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for maintaining a safe working environment.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7NO | CID 61277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1795-48-8 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. 异氰酸异丙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [chembk.com]